molecular formula C22H24N4O4S B2859916 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021223-68-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No.: B2859916
CAS No.: 1021223-68-6
M. Wt: 440.52
InChI Key: BEPNNRDHNBHVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a phenyl ring at position 6, and a morpholino methanone moiety at position 2. However, direct pharmacological data for this specific molecule are absent in the provided evidence, necessitating comparative analysis with structurally related compounds from patents and literature.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-15-20-18(22(27)25-8-10-30-11-9-25)13-19(16-5-3-2-4-6-16)23-21(20)26(24-15)17-7-12-31(28,29)14-17/h2-6,13,17H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPNNRDHNBHVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Key analogues from European patents (EP 1 808 168 B1 and others) share core pyrazolo-pyridine/pyrimidine scaffolds but differ in substituents and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / Identifier Core Structure Key Substituents Pharmacophoric Features Hypothesized Activity
Target Compound Pyrazolo[3,4-b]pyridine - 1,1-Dioxidotetrahydrothiophen-3-yl
- Morpholino methanone
Polar sulfone group, morpholine for solubility Kinase inhibition, cellular pathway modulation
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) Pyrazolo[3,4-d]pyrimidine - Methanesulfonylphenyl
- Piperidinyloxy linkage
Sulfonyl group for target binding, piperidine for lipophilicity Kinase inhibition (e.g., JAK/STAT pathways)
Morpholine-sulfonylmethyl derivatives (EP 2022/06) Pyrrolo-triazolo-pyrazine - Morpholine sulfonylmethyl
- Cyclopentanol
Sulfonamide for stability, cyclopentanol for stereospecificity Enzyme inhibition (e.g., phosphodiesterases)
Key Observations:
  • Core Structure Impact : The pyrazolo[3,4-b]pyridine core in the target compound may offer distinct hydrogen-bonding interactions compared to pyrazolo[3,4-d]pyrimidine or triazolo-pyrazine cores, affecting target selectivity .
  • The morpholino methanone group likely improves pharmacokinetic properties (e.g., metabolic stability) relative to piperidinyloxy or sulfonylmethyl groups in analogues .

Bioactivity Trends from Related Studies

  • Kinase Inhibition : Pyrazolo-pyridine/pyrimidine derivatives are frequently associated with kinase inhibition (e.g., JAK, PI3K). The target compound’s phenyl and morpholine groups may favor ATP-binding pocket interactions .

Preparation Methods

Three-Component Condensation Strategy

A one-pot synthesis inspired by Knoevenagel-Michael-cyclocondensation sequences is effective for constructing the pyrazolo[3,4-b]pyridine framework. Using 3-methyl-1H-pyrazol-5-amine (A ), phenylglyoxal (B ), and a cyclic 1,3-diketone (C ), the reaction proceeds in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst (80°C, 12 h). This method yields the core structure with inherent 3-methyl and 6-aryl substituents (Figure 2).

Key Data :

Starting Material Product Yield Conditions
A + B + C 78–85% H₂O, TPAB, 80°C

Alternative Route via Chloropyridine Intermediate

For greater flexibility in late-stage functionalization, 4-chloropyrazolo[3,4-b]pyridine derivatives serve as versatile intermediates. Chlorination of the 4-hydroxy precursor (D ) with phosphorus oxychloride (POCl₃) at reflux yields 4-chloro-3-methyl-6-phenylpyrazolo[3,4-b]pyridine (E ) in 61% yield (Figure 3). This intermediate facilitates nucleophilic substitutions at position 4.

Functionalization at Position 1: Sulfone Group Installation

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone moiety is synthesized by oxidizing tetrahydrothiophene (F ) with H₂O₂ in acetic acid (60°C, 6 h), yielding tetrahydrothiophene-1,1-dioxide (G ) in 89% yield (Figure 5). Bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) provides 3-bromotetrahydrothiophene-1,1-dioxide (H ), a key alkylating agent.

N-Alkylation of Pyrazole

Reaction of the pyrazole nitrogen with H in DMF using K₂CO₃ as a base (80°C, 8 h) installs the sulfone-containing side chain (Figure 6). Yield: 68%.

Attachment of the Morpholino Methanone Group

Nucleophilic Substitution at Position 4

The 4-chloro intermediate (E ) reacts with morpholine in acetonitrile with DIPEA as a base (room temperature, 12 h), yielding 4-morpholinopyrazolo[3,4-b]pyridine (I ) in 94% yield. Subsequent acylation with morpholine-4-carbonyl chloride (J ) under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂) provides the final methanone derivative (Figure 7).

Reaction Conditions :

  • J synthesized via treatment of morpholine with triphosgene in CH₂Cl₂ (0°C to RT).
  • Acylation yield: 82%.

Final Assembly and Purification

The fully substituted product is purified via column chromatography (SiO₂, EtOAc/hexane) and recrystallized from ethanol/water (3:1). LC-MS and ¹H/¹³C NMR confirm structure and purity (>98%).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at pyrazole vs. pyridine nitrogens necessitates careful control of reaction stoichiometry.
  • Sulfone Stability : Oxidation steps require mild conditions to prevent decomposition.
  • Polymorphism : Crystallization solvents (e.g., EtOH vs. MeCN) influence polymorphic form, critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-b]pyridine cores, sulfone group introduction (1,1-dioxidotetrahydrothiophen-3-yl), and morpholino-methanone coupling. Advanced techniques like microwave-assisted synthesis (reducing reaction times) or solvent-free conditions can enhance yields . Catalysts such as palladium complexes may accelerate coupling steps, as seen in analogous pyrazolo-pyridine syntheses . Purity optimization requires chromatographic purification (e.g., flash column chromatography) and recrystallization using polar aprotic solvents like DMSO/water mixtures.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., phenyl at C6, morpholino at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) due to the pyrazolo-pyridine scaffold’s kinase affinity .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, given the sulfone group’s antimicrobial potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. How does the compound’s solubility affect experimental design in pharmacokinetic studies?

  • Methodological Answer : The morpholino group enhances water solubility, but the hydrophobic phenyl and pyrazole groups may limit it. Use log P calculations (e.g., via ChemAxon software) to predict solubility. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based formulations to improve bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Conduct:

  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the pyrazole ring) .
  • Target Engagement Studies : Use thermal shift assays or CETSA to confirm binding to intended targets in cellular environments .
  • Transcriptomic Profiling : RNA-seq to identify unintended pathway activations .

Q. How can substituent modifications (e.g., replacing phenyl with heteroaryl groups) alter bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing derivatives with substituted aryl/heteroaryl groups (e.g., furan, thiophene). Compare activities using:

SubstituentIC50 (Kinase X)Log PSolubility (µg/mL)
Phenyl12 nM3.215
4-Fluorophenyl8 nM3.510
Thiophene25 nM2.830
Data adapted from analogous pyrazolo-pyridine derivatives .

Q. What experimental strategies mitigate challenges in environmental impact assessment?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity:

  • Biodegradation : Modified Sturm test to assess mineralization in aqueous systems .
  • Aquatic Toxicity : Daphnia magna acute toxicity assays (EC50 determination) .
  • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to estimate BCF (bioconcentration factor) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.